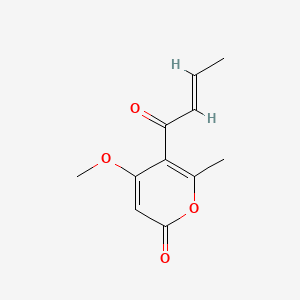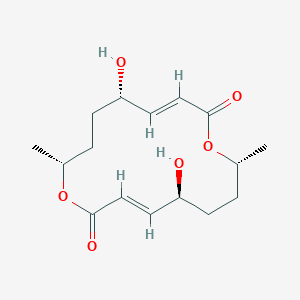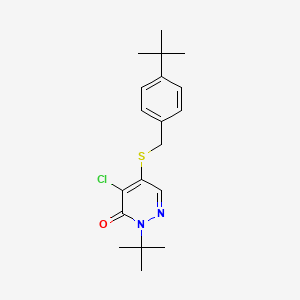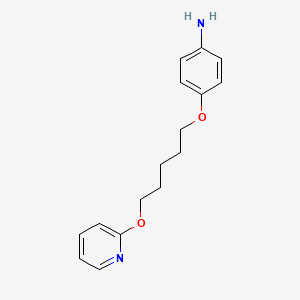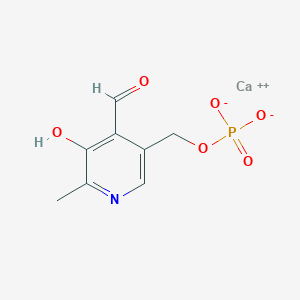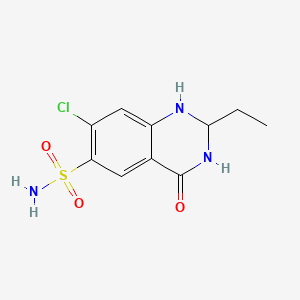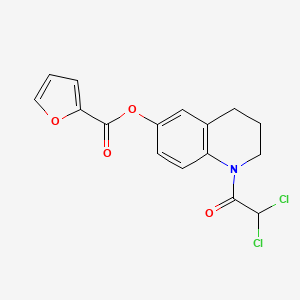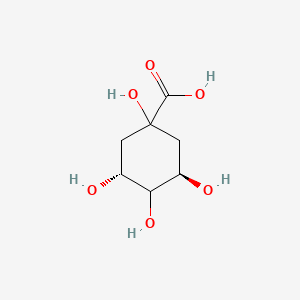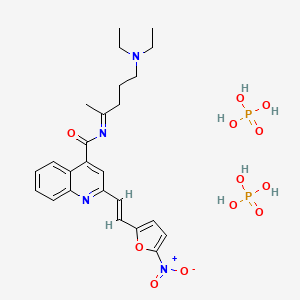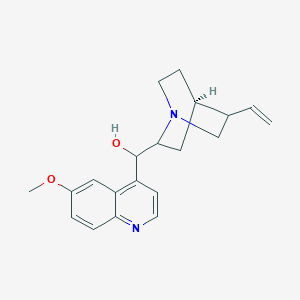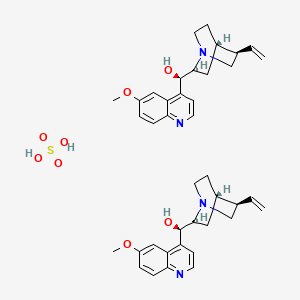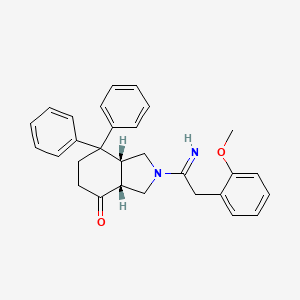
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one
概要
説明
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is a cyclase inhibitor that binds to the bradykinin B2 receptor . It has been shown to reduce the size of the bladder and inhibit the occurrence of hypertrophy in rats .
Molecular Structure Analysis
The molecular formula of this compound is C29H30N2O2 . Its molecular weight is 438.6 g/mol . The compound has a complex structure with two phenyl groups, a methoxyphenyl group, and a perhydroisoindolone group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 438.6 g/mol . Its IUPAC name is (3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one .科学的研究の応用
Neurokinin-1 (NK1) Receptor Antagonist
RP 67580 is a potent and selective tachykinin NK1 receptor antagonist . It competitively inhibits the binding of substance P (SP) to the NK1 receptor in rat brain membranes .
Pain Research
RP 67580 has been used in pain research due to its role as an NK1 receptor antagonist . It has shown antinociceptive effects in vivo .
Neurogenic Inflammation Research
RP 67580 can be used in the research of neurogenic inflammation . This is because substance P, which RP 67580 antagonizes, is involved in transmitting pain signals and inducing inflammatory responses in the nervous system .
Species Selectivity
RP 67580 displays higher affinity at rat and mouse NK1 receptors than human receptors . This selectivity can be useful in species-specific studies.
Calcium Channel Inhibition
The antinociceptive effects of RP 67580 in vivo may be partly via inhibition of calcium channels . This suggests potential applications in studying the role of calcium channels in pain signaling.
Pharmacological Studies
Due to its potent and selective antagonistic properties, RP 67580 is often used in pharmacological studies to understand the role and functioning of NK1 receptors .
作用機序
Target of Action
RP 67580, also known as 49U9M41BGY, is a non-peptide antagonist of Substance P (SP). Its primary target is the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system, and it plays a crucial role in pain perception and neurogenic inflammation .
Mode of Action
RP 67580 competitively inhibits the binding of Substance P, a neuropeptide, to the NK1 receptor . By blocking the interaction between Substance P and the NK1 receptor, RP 67580 prevents the activation of the receptor and subsequent signal transduction pathways .
Biochemical Pathways
It is known that the nk1 receptor, when activated by substance p, can trigger various intracellular signaling pathways involved in pain perception and inflammation . By blocking the NK1 receptor, RP 67580 may disrupt these pathways, thereby reducing pain and inflammation .
Result of Action
The primary result of RP 67580’s action is the inhibition of Substance P-mediated activation of the NK1 receptor . This can lead to a reduction in pain and neurogenic inflammation, making RP 67580 potentially useful in the research of these conditions .
特性
IUPAC Name |
(3aR,7aR)-2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBOQFANCXZMAU-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=N)N2C[C@H]3[C@@H](C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929179 | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |
CAS RN |
135911-02-3 | |
| Record name | (3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135911-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135911023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RP-67580 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[2-(2-Methoxyphenyl)ethanimidoyl]-7,7-diphenyloctahydro-4H-isoindol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RP-67580 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49U9M41BGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RP 67580 interact with the NK1R?
A1: RP 67580 binds to the NK1R in a competitive manner, preventing the endogenous ligand, substance P (SP), from binding and activating the receptor [, , ]. This interaction inhibits the downstream signaling pathways typically activated by SP.
Q2: What are the downstream effects of NK1R antagonism by RP 67580?
A2: RP 67580 effectively inhibits SP-induced biological responses, including:
- Reduction of plasma extravasation: RP 67580 significantly reduces plasma extravasation induced by various stimuli, including SP, septide, capsaicin, xylene, and electrical nerve stimulation [, , , , , ]. This suggests its potential in treating inflammatory conditions.
- Antinociceptive effects: RP 67580 demonstrates antinociceptive activity in several pain models, such as formalin-induced pain and phenylbenzoquinone-induced writhing [, , ]. This indicates its potential as an analgesic agent.
- Modulation of cardiovascular responses: RP 67580 attenuates the cardiovascular responses to stress, such as increases in blood pressure and heart rate, suggesting a role of NK1R in stress responses [, ].
- Inhibition of neurogenic inflammation: RP 67580 effectively blocks neurogenic inflammation induced by chemical irritants and electrical nerve stimulation, highlighting its potential for treating inflammatory conditions [, ].
Q3: Does RP 67580 affect the release of other neurotransmitters?
A3: Yes, research indicates that RP 67580 can influence the release of other neurochemicals. For instance, when dialyzed in the ventral respiratory column of goats, RP 67580 increased SP, serotonin, and glycine concentrations, while decreasing thyrotropin-releasing hormone levels []. This highlights the interconnected nature of neuromodulatory systems.
Q4: Are there differences in the sensitivity of NK1 receptors to RP 67580 across species?
A4: Yes, studies show significant species differences in the affinity of RP 67580 for NK1 receptors. For instance, RP 67580 displays a 25-fold lower affinity for human NK1 receptors compared to rat NK1 receptors []. This highlights the importance of considering species-specific variations in drug development and pharmacological research.
Q5: Which structural features of RP 67580 are essential for its NK1R antagonist activity?
A5: Research suggests that specific structural elements of RP 67580 are crucial for its interaction with the NK1R. These include:
- Stereochemistry: The (3aR,7aR) configuration of RP 67580 is crucial for its activity, as its enantiomer (RP 68651) lacks significant antagonist activity [, ].
Q6: Can modifications to the structure of RP 67580 alter its activity or selectivity?
A6: Yes, even subtle alterations to the structure of RP 67580 can significantly impact its pharmacological profile []. For example:
Q7: Have researchers identified any RP 67580 analogs with improved pharmacological properties?
A7: Yes, ongoing research focuses on developing analogs of RP 67580 with enhanced pharmacological profiles. For instance, RPR100893, a perhydroisoindolol derivative structurally related to RP 67580, exhibits selectivity for the human NK1 receptor, in contrast to the rat receptor preference of RP 67580 [, ]. This highlights the potential for optimizing the structure of RP 67580 to develop more effective and selective NK1R antagonists.
Q8: What are the potential therapeutic applications of RP 67580?
A8: Given its pharmacological profile, RP 67580 shows promise for treating various conditions, including:
Q9: What are the limitations of RP 67580 as a therapeutic agent?
A9: Despite its promising pharmacological profile, RP 67580 has some limitations:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

